2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
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Overview
Description
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst.
Coupling with Dimethylpyrimidine: The final step involves the coupling of the bromobenzoyl-piperidine intermediate with 4,6-dimethylpyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Industrial Applications: It can be used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to certain proteins or enzymes, while the piperidine and pyrimidine moieties contribute to the overall activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
- 2-{[1-(2-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
- 2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Uniqueness
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-10-13(2)21-18(20-12)24-14-6-5-9-22(11-14)17(23)15-7-3-4-8-16(15)19/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKYNHBGDPEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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